REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[CH:10]=1)[C:5]([OH:7])=[O:6].CN(CCN(C)C)C.[Li]CCCC.[CH3:25][O:26]C=O.Cl>CC1CCCO1>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([F:11])[C:10]=1[CH:25]=[O:26])[C:5]([OH:7])=[O:6]
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Name
|
|
Quantity
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291 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)O)C=C(C1)F
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Name
|
|
Quantity
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604 mL
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Type
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reactant
|
Smiles
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CN(C)CCN(C)C
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Name
|
|
Quantity
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4.35 L
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Type
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solvent
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Smiles
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CC1OCCC1
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Name
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Quantity
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1.77 L
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
239 mL
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Type
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reactant
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Smiles
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COC=O
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Name
|
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Quantity
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2.2 L
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The mixture was then stirred at −78° C. for 1.5 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
remained at less than −65° C
|
Type
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TEMPERATURE
|
Details
|
to be maintained at less than −65° C
|
Type
|
TEMPERATURE
|
Details
|
to warm at room temperature
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Type
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TEMPERATURE
|
Details
|
maintained a room temperature
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Type
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STIRRING
|
Details
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while being stirred for 18 hr
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to 0-5° C.
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Type
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CUSTOM
|
Details
|
The phases were then separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted 3 times with 2-methyltetrahydrofuran (3×500 mL)
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Type
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WASH
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Details
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The combined organic phases were washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (350 mL)
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Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
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Details
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Hexanes (480 mL) were then added
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Type
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TEMPERATURE
|
Details
|
the resulting mixture was further cooled to −15° C
|
Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried under mechanical vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |